molecular formula C17H21N3O B2670798 2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)butanamide CAS No. 2034404-49-2

2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)butanamide

Cat. No.: B2670798
CAS No.: 2034404-49-2
M. Wt: 283.375
InChI Key: AAYIDWVMWZYZMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)butanamide is a complex organic compound characterized by its unique structure, which includes a phenyl group, a tetrahydropyrazolo[1,5-a]pyridine ring, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)butanamide typically involves multiple steps, starting with the construction of the tetrahydropyrazolo[1,5-a]pyridine core This can be achieved through cyclization reactions involving appropriate precursors such as amines and diketones

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)butanamide can undergo a variety of chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to more reduced forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology

In biological research, 2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)butanamide may be studied for its potential biological activity. It could serve as a lead compound in drug discovery, particularly in the development of new therapeutic agents.

Medicine

In medicine, this compound could be explored for its pharmacological properties

Industry

In industry, this compound could be used in the production of specialty chemicals, pharmaceuticals, and other high-value products. Its versatility and reactivity make it a valuable asset in various industrial processes.

Mechanism of Action

The mechanism by which 2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)butanamide exerts its effects would depend on its specific biological targets and pathways. Potential molecular targets could include enzymes, receptors, or other proteins involved in biological processes. The compound may interact with these targets to modulate their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-4-carboxamide

  • N,N-Dimethyl-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)ethanamine

Uniqueness

2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)butanamide stands out due to its specific structural features, which may confer unique biological and chemical properties compared to similar compounds. Its distinct arrangement of functional groups and heterocyclic rings may result in different reactivity and biological activity.

Properties

IUPAC Name

2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-2-16(13-6-4-3-5-7-13)17(21)19-14-9-11-20-15(12-14)8-10-18-20/h3-8,10,14,16H,2,9,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAYIDWVMWZYZMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2CCN3C(=CC=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.